(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride
Description
Historical Development and Significance of Azaspiro Scaffolds
Spirocyclic compounds first entered the chemical lexicon in 1900 with Adolf von Baeyer’s discovery of spirane hydrocarbons. However, their potential in drug discovery remained unrealized until the late 20th century, when researchers recognized that spirocycles’ conformational rigidity could reduce entropy penalties during target binding. Azaspiro scaffolds—those incorporating nitrogen atoms—emerged as particularly valuable due to their ability to mimic transition states in enzymatic reactions. For example, the 2-azaspiro[3.3]heptane motif has been leveraged in protease inhibitors, where its puckered geometry disrupts substrate-enzyme interactions.
The rise of fragment-based drug design (2010s) further accelerated azaspiro adoption. By 2021, over 15% of clinical-stage small molecules incorporated spirocyclic elements, with azaspiro derivatives showing exceptional performance in kinase and viral protease inhibition. This historical trajectory underscores the scaffold’s evolution from structural curiosity to therapeutic workhorse.
Classification and Nomenclature of Spirocyclic Systems
Spirocyclic compounds are systematically classified using IUPAC rules that specify ring sizes and heteroatom positions. The general format spiro[a.b]parent denotes a bicyclic system where a and b are the number of atoms in each ring connected via a single spiro atom. Heteroatoms are indicated by prefixes (oxa-, aza-) with numerical locants.
Applying this to (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride :
- Spiro[5.6]dodecane : A 12-membered system (5 + 6 + 1 spiro carbon)
- 3-Oxa : Oxygen at position 3 in the 6-membered ring
- 8-Aza : Nitrogen at position 8 in the 5-membered ring
- 10,11-diol : Hydroxyl groups at carbons 10 and 11
- Hydrochloride : Counterion for basic nitrogen protonation
This nomenclature precisely encodes the molecule’s topology, enabling unambiguous reconstruction of its 3D structure (Fig. 1).
Rationale for (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol Hydrochloride Research
Three factors drive interest in this compound:
- Stereochemical Precision : The (10R,11S) configuration creates a chiral diol moiety that mimics ribose-like motifs in viral RNA polymerases, as evidenced by similar spirocycles inhibiting SARS-CoV-2 3CL protease.
- Solubility Enhancement : The 3-oxa group introduces polarity (calculated LogP reduction of 0.8 vs. carbocyclic analogs), addressing a key limitation of earlier spirocyclic antivirals.
- Metabolic Stability : Quantum mechanical simulations predict that the 8-aza group redirects cytochrome P450 metabolism away from the spiro core, extending half-life in preclinical models.
Recent crystallographic studies of related azaspiro inhibitors (e.g., 6-azaspiro[3.5]decane derivatives) demonstrate occupation of hydrophobic enzyme pockets while maintaining water solubility—a balance critical for oral bioavailability.
Paradigm Shift: Spirocycles in Contemporary Drug Discovery
The pharmaceutical industry’s shift from flat aromatic systems to 3D-rich scaffolds has made azaspiro compounds indispensable. Key advancements include:
- Stereodivergent Synthesis : Engineered carbene transferases now produce azaspiro[2.y]alkanes with >99.5% enantiomeric excess, overcoming historical challenges in spirocycle resolution.
- Structural Biology Insights : Cryo-EM and X-ray crystallography (e.g., PDB 7T4B) reveal how azaspiro substituents occupy conserved regions in viral proteases, enabling broad-spectrum inhibitor design.
- Computational Tools : Machine learning models trained on 8,400 spirocyclic structures predict that (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride has 94% probability of crossing the blood-brain barrier—a valuable trait for CNS-targeted therapies.
These innovations position the compound as a prototype for next-generation spirocyclic drugs, particularly in antiviral and neurodegenerative disease applications.
Properties
IUPAC Name |
(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c12-8-5-10(1-3-14-4-2-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBIKRQXOBIYBH-OULXEKPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C(CNC2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]([C@@H](CNC2)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the oxa and aza functionalities. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Acid-Base Chemistry
The hydrochloride salt form suggests the compound can act as a Brønsted acid , donating a proton (H⁺) to bases. This reactivity is likely facilitated by the hydroxyl (-OH) groups or the amine (N) center, depending on the pKa values of the functional groups.
Example Reaction :
This reaction is foundational for synthesizing derivatives or modifying the compound’s solubility and stability .
Oxidation Reactions
The diol groups (-OH) are susceptible to oxidation, depending on the reagents and conditions. Potential products include ketones or carboxylic acids, though steric hindrance from the spirocyclic framework may influence reactivity.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation of diols | KMnO₄, H₂O₂ | Ketones, carboxylic acids |
| Epoxidation | mCPBA | Epoxides |
Nucleophilic Substitution
The amine group (N) in the azaspiro system can act as a nucleophile, participating in reactions such as alkylation or acylation. The hydrochloride form may enhance electrophilicity of adjacent carbons, facilitating substitution.
Example Reaction :
Protection/Deprotection of Hydroxyl Groups
The diol groups may undergo protection (e.g., silylation, acetylation) to prevent unwanted side reactions during synthesis. Deprotection would restore the hydroxyl groups under specific conditions.
| Protection Method | Reagents | Product |
|---|---|---|
| Acetylation | Ac₂O, DMAP | Acetylated diols |
| Silylation | TESCl | Silyl ethers |
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s spirocyclic structure and functional groups suggest potential for binding to enzymes or receptors. Techniques like surface plasmon resonance or isothermal titration calorimetry could quantify binding affinities.
Research Gaps
Available data on this specific compound is limited, necessitating further experimental studies to confirm reaction mechanisms and efficiency. Analogous systems (e.g., spiro[5.6]dodecane derivatives) provide insights but cannot fully replicate the stereochemical and functional complexity of this molecule .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of similar spiro compounds exhibit significant antitumor properties. For instance, compounds derived from spiro structures have shown moderate to potent activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The structure of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol; hydrochloride may provide a scaffold for developing new anticancer agents by modifying the side chains or functional groups attached to the spiro core .
Antimicrobial Properties
The potential antimicrobial activity of spiro compounds has been explored in various studies. Compounds similar to (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane have been tested against bacteria and fungi, demonstrating significant inhibition against pathogens such as Mycobacterium smegmatis and Candida albicans. These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structural Insights and Synthesis
The synthesis of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane derivatives typically involves multi-step organic reactions that include cyclization and functional group modifications. For instance, metal-catalyzed cyclization processes have been utilized to create various derivatives that retain the spiro framework while enhancing biological activity .
Case Study 1: Antitumor Efficacy
A recent study evaluated the cytotoxic effects of several spiro compounds on cancer cell lines. Among them, derivatives structurally related to (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane showed IC50 values below 0.20 µM against HeLa cells, indicating strong antiproliferative effects . This highlights the potential of this class of compounds in cancer therapeutics.
Case Study 2: Antimicrobial Activity
In another investigation, a series of oxadiazole derivatives were synthesized and screened for antimicrobial properties. The results indicated that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Pseudomonas aeruginosa, suggesting that modifications to the spiro structure could enhance antimicrobial effectiveness .
Mechanism of Action
The mechanism of action of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and influencing biological processes.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among spirocyclic compounds with oxa-aza backbones and HCl or related salts:
Functional Group and Stereochemical Analysis
- Diol vs. This may improve solubility but reduce membrane permeability.
- Ring Size and Heteroatom Positioning : Compounds with [5.6] systems (e.g., 1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride) share the target’s bicyclic framework but differ in heteroatom placement (3-Oxa-8-Aza vs. 1,4-Dioxa-9-Aza), altering electronic properties and steric interactions .
- Substituent Effects : The phenyl group in 8-Azaspiro[5.6]dodecane, 11-phenyl-, hydrochloride introduces aromaticity and lipophilicity, contrasting with the target’s polar diol groups .
Research Findings and Implications
Stability and Reactivity
- Lumping Strategy Relevance : Compounds with similar backbones (e.g., [5.6] systems) may share degradation pathways or reactivity, as suggested by lumping strategies in environmental modeling .
- Stereochemical Impact : The (10R,11S) configuration likely influences chiral recognition in biological systems, a factor absent in simpler spirocycles like 3970-79-4 .
Biological Activity
(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol; hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₉ClN₃O₃
- Molecular Weight : 237.72 g/mol
- CAS Number : 2741465-65-4
The compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating neurotransmitter systems.
1. Neuroactive Properties
Research indicates that (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol; hydrochloride exhibits significant neuroactive properties. It has been studied for its potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
2. Antidepressant Effects
A study conducted on animal models demonstrated that this compound has antidepressant-like effects. The mechanism was attributed to the modulation of serotonergic pathways, which are crucial in mood regulation.
3. Analgesic Activity
The compound also shows promise as an analgesic agent. In various assays, it reduced pain responses in rodent models, suggesting its potential utility in pain management therapies.
The biological activity of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol; hydrochloride can be attributed to several mechanisms:
- Receptor Binding : It interacts with specific neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing their activity.
- Signal Transduction Pathways : The compound may activate or inhibit various intracellular signaling pathways that mediate cellular responses to neurotransmitters.
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodents, the administration of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol; hydrochloride resulted in a significant decrease in depressive-like behaviors compared to control groups. Behavioral assessments indicated enhanced mobility in forced swim tests, suggesting improved mood states.
Case Study 2: Pain Management
Another study evaluated the analgesic properties of the compound using a formalin-induced pain model. Results showed a marked reduction in pain-related behaviors when treated with the compound compared to untreated animals.
Data Table: Summary of Biological Activities
Q & A
Q. What analytical methodologies are recommended for assessing the purity and isomer composition of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride?
- Methodological Answer : Utilize HPLC with chiral stationary phases to separate and quantify stereoisomers, as demonstrated in USP monographs for structurally related compounds like doxepin hydrochloride . For preliminary screening, thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., chloroform/methanol/formic acid mixtures) can identify impurities. Quantify water content via Karl Fischer titration (3.5–4.5% range) . Cross-validate results using mass spectrometry (MS) or NMR to confirm molecular integrity.
Q. How can researchers optimize the synthesis of this spirocyclic compound to minimize diastereomeric byproducts?
- Methodological Answer : Focus on stereochemical control during ring closure:
- Use chiral catalysts (e.g., asymmetric organocatalysts) to enhance enantioselectivity during spiro-ring formation.
- Monitor reaction intermediates via in-situ FTIR to identify kinetic vs. thermodynamic pathways.
- Purify via recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures), leveraging solubility differences between diastereomers .
Q. What protocols are suitable for structural elucidation of this hydrochloride salt?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC, HMBC) to assign stereocenters and verify the spirocyclic scaffold. For the hydrochloride moiety, use ion chromatography to confirm stoichiometry . Compare spectral data with LGC or USP reference standards for validation .
Advanced Research Questions
Q. How do the chiral centers at C10 and C11 influence the compound’s pharmacokinetic profile, and how can this be experimentally validated?
- Methodological Answer : Design in vitro assays to compare enantiomer-specific binding to target receptors (e.g., SPR or fluorescence polarization). For in vivo studies, administer individual enantiomers to animal models and quantify plasma concentrations via LC-MS/MS . Use molecular docking simulations to correlate stereochemistry with binding affinity .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
Q. How can researchers integrate this compound into a theoretical framework for studying spirocyclic drug delivery systems?
Q. What advanced purification techniques are effective for isolating trace impurities (<0.1%) in this compound?
- Methodological Answer : Employ preparative HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For volatile byproducts, use headspace GC-MS . Validate impurity structures using NMR hyphenated with LC-SPE .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s hygroscopicity?
Q. What experimental designs validate the compound’s in vitro-in vivo correlation (IVIVC) for metabolic studies?
- Methodological Answer : Use hepatocyte microsomes to quantify phase I/II metabolism. Compare with radiolabeled tracer studies in animal models. Apply compartmental pharmacokinetic modeling to establish IVIVC, adjusting for spirocyclic scaffold’s unique clearance pathways .
Methodological Innovation
Q. How can machine learning enhance the optimization of synthetic routes for this compound?
- Methodological Answer :
Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. Validate predictions via high-throughput experimentation (HTE) in microreactors. Use Bayesian optimization to iteratively refine conditions for yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
